

Plogosertib: A Technical Guide on its Chemical Structure, Properties, and Mechanism of Action

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Compound of Interest

Compound Name: *Plogosertib*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Plogosertib** (formerly CYC140), a novel, orally bioavailable small molecule inhibitor of Polo-like kinase 1 (PLK1). **Plogosertib** is currently under investigation as a potential antineoplastic agent for a variety of solid tumors and hematological malignancies.^{[1][2][3]} This guide details its chemical and physical properties, mechanism of action, pharmacological data, and relevant experimental protocols.

Chemical Structure and Physicochemical Properties

Plogosertib is a complex heterocyclic molecule with a pyrimido[4,5-b][2][4]diazepine core. Its chemical identity and key properties are summarized below.

Table 1: Chemical and Physical Properties of **Plogosertib**

Property	Value	Source
IUPAC Name	4-[(9-cyclopentyl-5-methyl-6-oxospiro[8H-pyrimido[4,5-b][2][4]diazepine-7,1'-cyclopropane]-2-yl)amino]-3-methoxy-N-[4-(4-methylpiperazin-1-yl)cyclohexyl]benzamide	[4]
Molecular Formula	C ₃₄ H ₄₈ N ₈ O ₃	[4][5]
Molecular Weight	616.8 g/mol	[4][5]
CAS Number	1137212-79-3	[4][6]
SMILES	CN1CCN(CC1)C2CCC(CC2)NC(=O)C3=CC(=C(C=C3)NC4=NC=C5C(=N4)N(CC6(CC6)C(=O)N5C)C7CCCC7)OC	[4]
Appearance	White to off-white solid	[6]

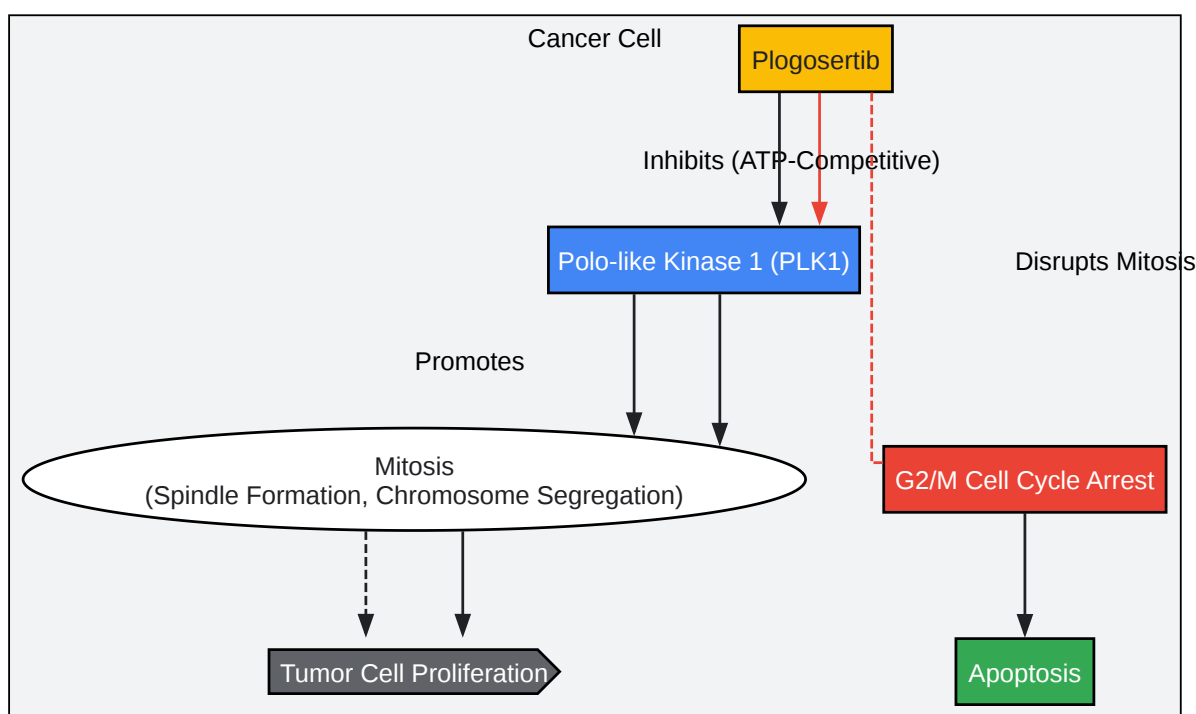
Mechanism of Action: PLK1 Inhibition

Plogosertib functions as a selective and potent ATP-competitive inhibitor of Polo-like kinase 1 (PLK1). [4][6][7] PLK1 is a serine/threonine kinase that plays a crucial role in multiple stages of cell division (mitosis). [1][3]

Key functions of PLK1 include:

- Regulation of G2/M cell cycle transition [8][9]
- Mitotic spindle assembly [9]
- Chromosome segregation [8][9]
- Cytokinesis [9]

PLK1 is frequently overexpressed in various cancer types, and its high expression often correlates with increased aggressiveness and poor prognosis.[1][4] By inhibiting PLK1, **plogosertib** disrupts these critical mitotic processes. This leads to a prolonged mitotic arrest at the G2/M phase, which ultimately induces apoptosis (programmed cell death) in cancer cells.[4][9][10] Notably, cancer cells, particularly those with KRAS mutations or p53 deficiencies, exhibit heightened sensitivity to PLK1 depletion, while normal cells with intact cell cycle checkpoints are less affected.[1][10]



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Caption: Mechanism of action of **Plogosertib** via PLK1 inhibition.

Pharmacological Properties

Plogosertib has demonstrated potent and selective inhibitory activity against PLK1 in preclinical studies.

Table 2: In Vitro Inhibitory Activity

Target	IC ₅₀ Value	Notes	Source
PLK1	3 nM	Potent and selective inhibition.	[6] [7]
PLK2	149 nM	>50-fold less potent than against PLK1.	[6]
PLK3	393 nM	>130-fold less potent than against PLK1.	[6]

Table 3: In Vitro Anti-proliferative Activity

Cell Line Type	IC ₅₀ Value	Notes	Source
Malignant Cell Lines	14-21 nM	Preferentially inhibits proliferation in cancer cells.	[6]
Non-malignant Cell Lines	82 nM	Less toxic to normal cells.	[6]
Colorectal Cancer (CRC) Patient-Derived Organoids (PDOs)	518.86 ± 377.47 nM	Significantly more potent than 5-FU and oxaliplatin.	[8] [9]

Table 4: In Vivo Efficacy and Pharmacokinetics

Study Type	Animal Model	Dosing Regimen	Key Findings	Source
Efficacy	HL60 promyelocytic leukemia xenograft	40, 54, 67 mg/kg, qd 5/2/5 (oral)	>87% tumor growth inhibition without significant weight loss.	[6]
Efficacy	OE19 esophageal xenograft	40 mg/kg, qd 5/2 (oral)	61% tumor growth inhibition.	[6]
Efficacy	Colorectal Cancer Patient-Derived Xenograft (PDX)	40 mg/kg, daily for 2 weeks (5 days/week, oral)	Significant tumor growth inhibition compared to vehicle.	[8][11]
Pharmacokinetics	Mouse	1 mg/kg	C _{max} : 453 ng/mL; AUC: 377 hr•ng/mL; Cl: 2445 mL/h/kg	[6]

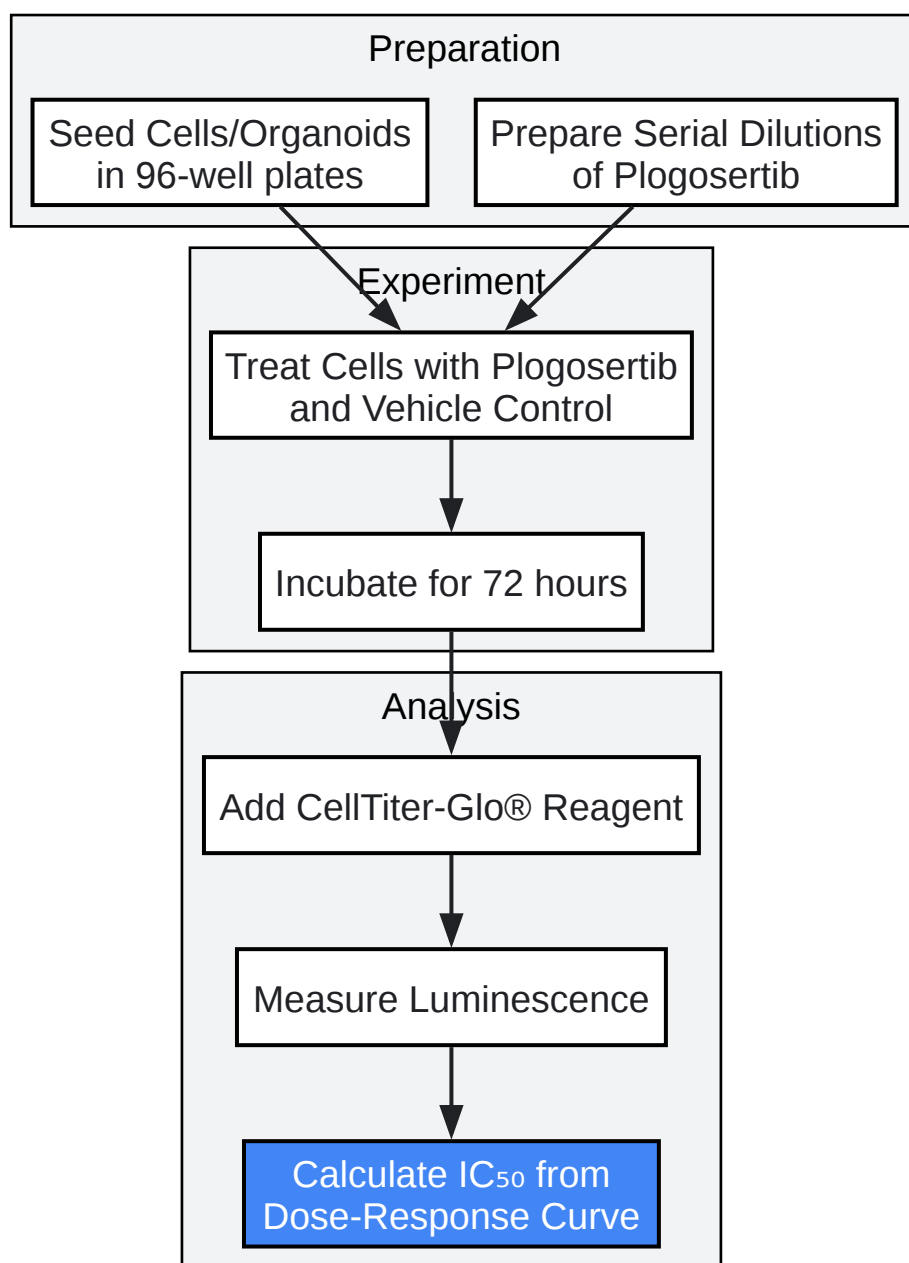
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline protocols for key experiments cited in the evaluation of **Plogosertib**.

This protocol is used to determine the concentration-dependent effect of **Plogosertib** on the proliferation of cancer cell lines or patient-derived organoids (PDOs).

- Objective: To calculate the IC₅₀ value of **Plogosertib**.
- Methodology:
 - Cell/Organoid Seeding: Plate cells or PDOs in 96-well plates at a predetermined density.
 - Compound Treatment: Treat the cells/organoids with a serial dilution of **Plogosertib** (e.g., ranging from 256 pM to 100 µM).[8][9] Include vehicle-only (e.g., DMSO) controls.

- Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.[\[8\]](#)[\[9\]](#)
- Viability Assessment: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well. This reagent measures ATP levels, which correlate with the number of viable cells.
- Data Acquisition: Measure luminescence using a plate reader.
- Analysis: Normalize the luminescence readings to the vehicle control and plot the results as a dose-response curve to determine the IC₅₀ value.



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Caption: General workflow for an in vitro cell viability assay.

This protocol is used to assess the inhibition of PLK1 activity by measuring the phosphorylation status of its downstream substrates.

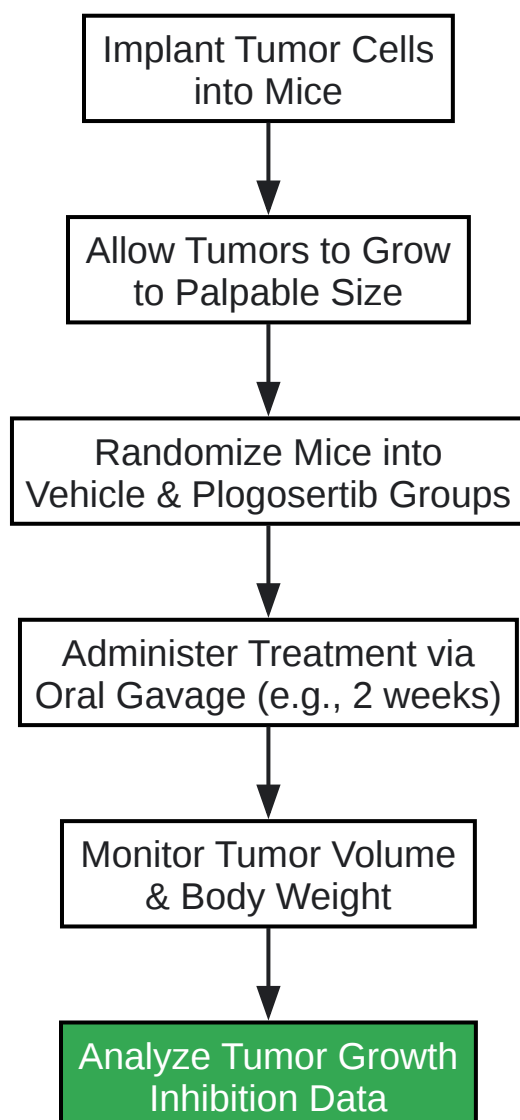
- Objective: To detect changes in the levels of p-NPM (a PLK1 substrate), p-HH3 (a mitotic marker), and cleaved PARP (an apoptosis marker).[6]

- Methodology:
 - Cell Treatment: Culture cells (e.g., KYSE-410) and treat with **Plogosertib** (e.g., 0-4 μ M) for a specified duration (e.g., 2 hours).[6]
 - Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
 - Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
 - SDS-PAGE: Separate 20-40 μ g of protein per lane on a polyacrylamide gel.
 - Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
 - Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
 - Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-NPM, p-HH3, cleaved PARP, and a loading control (e.g., GAPDH or β -actin).
 - Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

This protocol evaluates the anti-tumor efficacy of **Plogosertib** in a living organism.

- Objective: To assess the ability of **Plogosertib** to inhibit tumor growth in mouse models.
- Methodology:
 - Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., HL60) into the flank of immunodeficient mice.
 - Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

- Randomization: Randomize mice into treatment and control (vehicle) groups.
- Drug Administration: Administer **Plogosertib** orally via gavage at a specified dose and schedule (e.g., 40 mg/kg, daily, 5 days on / 2 days off).^{[6][11]} The vehicle group receives the formulation excipients only.
- Monitoring: Measure tumor volume (using calipers) and body weight 2-3 times per week. Monitor for any signs of toxicity.
- Study Endpoint: Continue treatment for a defined period (e.g., 2-3 weeks) or until tumors in the control group reach a predetermined maximum size.
- Data Analysis: Plot mean tumor volume over time for each group and perform statistical analysis (e.g., t-test) to compare treatment and control groups.^{[8][9]}



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Caption: Workflow for an in vivo xenograft efficacy study.

Clinical Development and Future Directions

Plogosertib is being evaluated in Phase 1/2 clinical trials for a broad range of solid tumors, lymphomas, and leukemias.[1] Initial dose-escalation data suggest that the oral formulation of **Plogosertib** is well-tolerated, with no dose-limiting toxicities observed across five different dosing schedules.[2][12] Clinical benefit has been reported in patients with various cancers, including adenoid cystic, biliary tract, ovarian, and squamous cell sinus cancers.[2][3]

Ongoing research is focused on identifying biomarkers to predict patient response. For instance, preclinical studies suggest that higher levels of the mitotic checkpoint protein BUBR1 in biliary tract cancer cells may correlate with increased sensitivity to **Plogosertib**.^[2] Furthermore, cancers with specific mutations, such as in ARID1A and SMARCA, or those with DNAJ-PKAc fusions, may also benefit from PLK1 inhibition.^{[2][3][12]} These findings could enable a more personalized treatment approach, targeting patient populations most likely to respond to **Plogosertib** therapy.

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References

- 1. bgmsglobal.com [bgmsglobal.com]
- 2. Cyclacel Pharmaceuticals Highlights Promising Preclinical Study on Plogosertib for Treating Biliary Tract Cancer [quiverquant.com]
- 3. Cyclacel to Receive New European Patent for Plogosertib Compositions [synapse.patsnap.com]
- 4. Plogosertib | C34H48N8O3 | CID 42640739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. plogosertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Plogosertib demonstrates efficacy in patient-derived models of colorectal cancer | BioWorld [bioworld.com]
- 12. CYCLACEL PHARMACEUTICALS HIGHLIGHTS PUBLICATION OF PRECLINICAL DATA SHOWING THAT PLOGOSERTIB IS ACTIVE IN A HARD-TO-TREAT SUBTYPE OF LIVER CANCER - BioSpace [biospace.com]

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